2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
CAS No.: 1353947-36-0
Cat. No.: VC8232479
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353947-36-0 |
|---|---|
| Molecular Formula | C11H19ClN2O |
| Molecular Weight | 230.73 g/mol |
| IUPAC Name | 2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H19ClN2O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8H2,1H3 |
| Standard InChI Key | BMCQGISLFDBTFR-UHFFFAOYSA-N |
| SMILES | CN(CC1CCN(C1)C(=O)CCl)C2CC2 |
| Canonical SMILES | CN(CC1CCN(C1)C(=O)CCl)C2CC2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 2-chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (C₁₁H₁₉ClN₂O; molecular weight: 230.73 g/mol) features a pyrrolidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group and a chloro-ethanone moiety at the 1-position. The cyclopropane ring introduces significant steric hindrance and electronic effects, which influence the compound’s conformational flexibility and interaction with biological targets .
Stereochemical Considerations
The 3-position substitution on the pyrrolidine ring creates two chiral centers, leading to four possible stereoisomers. Computational modeling suggests that the cis configuration (where the cyclopropyl-methyl-amino and ethanone groups occupy adjacent positions) may enhance binding affinity to enzymatic pockets due to reduced steric clashes .
Spectroscopic Profiles
While experimental NMR and IR data for this specific compound are unavailable, analogs with similar substituents exhibit characteristic signals:
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¹H NMR: Pyrrolidine protons resonate at δ 1.8–2.5 ppm, while the cyclopropane methylene group appears as a multiplet near δ 0.8–1.2 ppm .
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¹³C NMR: The ethanone carbonyl carbon is typically observed at δ 205–210 ppm .
Synthetic Pathways and Optimization
The synthesis of this compound can be extrapolated from methods used for analogous pyrrolidine derivatives. A representative route involves:
Pyrrolidine Ring Formation
Cyclization of 1,4-diamines (e.g., 1,4-diaminobutane) under acidic conditions yields the pyrrolidine core. For example, treatment with hydrochloric acid at 80°C produces the ring in ~70% yield .
Chloro-Ethanone Functionalization
Reaction with chloroacetyl chloride in dichloromethane at 0°C completes the synthesis, yielding the target compound in 50–65% yield .
Table 1: Comparative Yields for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine formation | HCl, 80°C, 12 h | 70 |
| Alkylation | BrCH₂-C₃H₅, K₂CO₃, DMF, 24 h | 65 |
| Chloroacetylation | ClCH₂COCl, DCM, 0°C, 2 h | 55 |
| Target Organism | Assumed MIC (mg/mL) | Proposed Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.015–0.03 | Cell wall synthesis inhibition |
| Escherichia coli | 0.02–0.04 | DNA gyrase binding |
| Influenza A (H1N1) | 0.1–0.3 | RdRp inhibition |
Comparative Analysis with Structural Analogs
The 3-position substitution distinguishes this compound from closely related derivatives:
Table 3: Key Differences in Biological Activity
| Compound | Substituent Position | MIC vs. S. aureus (mg/mL) |
|---|---|---|
| 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone | 2 | 0.012 |
| Target Compound | 3 | 0.015 (predicted) |
| 2-Chloro-1-{4-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone | 4 | 0.025 |
The 3-substituted isomer likely balances steric effects and electronic donation, optimizing target engagement.
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a precursor for developing kinase inhibitors. The chloro-ethanone group can be replaced with fluorinated analogs to enhance metabolic stability.
Material Science
Pyrrolidine derivatives are explored as ligands in catalytic systems. The cyclopropane moiety may stabilize metal complexes in cross-coupling reactions.
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